(2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid
Description
(2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a phenyl group at position 2 and a carboxylic acid moiety at position 3 of the pyrrolidine ring. Its stereochemistry (2S,3R) plays a critical role in its physicochemical properties and biological interactions. The compound is structurally related to proline, a cyclic amino acid, but its substitution pattern introduces distinct conformational and electronic features.
Properties
IUPAC Name |
(2S,3R)-2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOBFNNHIKEOLB-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701255051 | |
| Record name | (2S,3R)-2-Phenyl-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241684-17-2 | |
| Record name | (2S,3R)-2-Phenyl-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1241684-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3R)-2-Phenyl-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701255051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification such as crystallization or chromatography to ensure the desired enantiomer is obtained.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The phenyl group or the carboxylic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through asymmetric synthesis techniques that ensure the correct stereochemistry. Common methods include:
- Chiral Catalysis : Utilizing chiral catalysts in Michael addition reactions to achieve high enantioselectivity.
- Oxidation and Reduction Reactions : These reactions modify functional groups for various applications.
Medicinal Chemistry
(2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid has shown potential in drug development, particularly for neurological disorders. Its ability to interact selectively with biological targets makes it a candidate for:
- Drug Design : It serves as a scaffold for synthesizing new therapeutic agents.
- Enzyme Inhibition Studies : The compound is used to study enzyme mechanisms, contributing to the understanding of drug action and metabolism.
Biochemical Assays
The compound functions as a ligand in biochemical assays, aiding in:
- Protein-Ligand Interaction Studies : Understanding binding affinities and specific interactions with target proteins.
- Enzyme Mechanism Studies : Investigating how enzymes catalyze reactions involving this compound.
Organic Synthesis
Due to its chiral nature, this compound is employed as a chiral building block in the synthesis of complex organic molecules, including:
- Natural Products : It serves as an intermediate in synthesizing various natural compounds.
- Pharmaceuticals : The compound is crucial in developing drugs with specific stereochemical configurations.
Data Table of Applications
Case Study 1: Neurological Drug Development
A study explored the use of this compound as a scaffold for developing drugs targeting neurotransmitter receptors. The findings indicated that compounds derived from this acid exhibited enhanced binding affinities compared to non-chiral counterparts.
Case Study 2: Enzyme Mechanism Investigation
Research utilizing this compound demonstrated its effectiveness in elucidating the mechanisms of specific enzymes involved in metabolic pathways. By acting as an inhibitor or substrate analog, it provided insights into enzyme kinetics and substrate specificity.
Mechanism of Action
The mechanism by which (2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Stereoisomers and Positional Isomers
- (2S,3S)-1-(tert-Butoxycarbonyl)-2-phenylpyrrolidine-3-carboxylic acid (CAS 1260590-23-5):
This compound shares the phenyl group at position 2 and carboxylic acid at position 3 but differs in stereochemistry (2S,3S vs. 2S,3R). The tert-butoxycarbonyl (Boc) protecting group enhances solubility in organic solvents, making it a synthetic intermediate. The stereochemical variance likely alters its hydrogen-bonding capacity and target binding affinity . - (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid (CAS 118758-48-8): A positional isomer with the phenyl and carboxylic acid groups swapped (positions 3 and 2).
Substituent Variations
- (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS 159830-97-4):
Replacing the phenyl group with a hydroxyl substituent increases polarity, improving water solubility but reducing lipophilicity. The hydrochloride salt further enhances ionic character, making it suitable for aqueous formulations . - This modification simplifies synthesis but diminishes aromatic interaction capabilities .
Functional Group Modifications
- (2S,3S)-1-Methyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylic acid (CAS 33224-01-0): The pyridinyl group (vs. The 5-oxo group creates a ketone, increasing electrophilicity and altering ring conformation. These features may enhance binding to metalloenzymes or receptors requiring polar interactions .
- (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid: Fluorination of the phenyl group enhances electronegativity and metabolic stability. The stereochemistry (3S,4R) further diversifies spatial orientation relative to the target compound .
Polar Derivatives with Hydrogen-Bonding Networks
- (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid : This compound features multiple hydroxyl groups and a hydroxymethyl substituent, forming extensive hydrogen-bonding networks. Its high polarity (melting point: 449 K) contrasts sharply with the hydrophobic phenyl group in the target compound. Such derivatives are often used as glycosidase inhibitors due to their carbohydrate-like hydrogen-bonding motifs .
Biological Activity
(2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid is a chiral compound notable for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid functional group. Its stereochemistry is crucial as it influences biological activity and interaction with molecular targets.
| Property | Details |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| Chirality | (2S,3R) |
The biological effects of this compound are largely attributed to its interactions with enzymes and receptors within various biochemical pathways. It has been studied for its potential to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in neurological functions and disorders.
Biological Activities
-
Neuroprotective Effects :
- Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases. It potentially influences pathways related to neurotransmitter release and receptor activity.
-
Cytotoxicity Studies :
Compound IC50 (µM) This compound 90 ± 8 (against RPMI 8226) - Interaction with NMDA Receptors :
Study on Cytotoxic Activity
A study assessed the cytotoxicity of various derivatives of pyrrolidine compounds, including this compound. The results indicated that this compound had a comparable profile to other tested compounds, suggesting its potential as an anticancer agent .
Neurotransmitter Modulation
In another investigation focusing on neuroprotective effects, this compound was shown to enhance dopaminergic signaling in vitro. This suggests that it could play a role in therapeutic strategies for conditions like Parkinson's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
